SRT 1460-d9
CAS No.:
Cat. No.: VC0210864
Molecular Formula: C₂₆H₂₀D₉N₅O₄S
Molecular Weight: 516.66
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₀D₉N₅O₄S |
|---|---|
| Molecular Weight | 516.66 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isotopic Labeling
SRT 1460-d9 is a deuterium-enriched derivative of SRT 1460, a benzamide-class compound known for activating sirtuin 1 (SIRT1), a NAD-dependent deacetylase involved in cellular stress response and aging . The deuterium atoms are strategically positioned at nine hydrogen sites within the benzamide and imidazothiazole moieties (Figure 1). This isotopic substitution minimally alters the compound’s chemical behavior while enabling precise tracking in biological systems through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Table 1: Key Physicochemical Properties of SRT 1460-d9
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.66002 g/mol |
| CAS Number | 925432-73-1 |
| Purity | >97% (HPLC) |
| Deuterium Substitution | 9 positions |
The structural integrity of SRT 1460-d9 is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with spectral data aligning with theoretical predictions .
Synthesis and Deuterium Incorporation
Synthetic Pathways
Deuterium integration into SRT 1460-d9 typically employs hydrogen-deuterium exchange (H-D exchange) under catalytic conditions or direct synthesis using deuterated precursors. For instance, piperazinylmethyl and imidazo[2,1-b]thiazole intermediates are synthesized with deuterated reagents to ensure site-specific labeling . The final compound is purified via reverse-phase chromatography, yielding >97% purity as verified by HPLC .
Applications in Biomedical Research
Pharmacokinetic Profiling
As an internal standard, SRT 1460-d9 enables accurate quantification of SRT 1460 in plasma and tissue samples. Its near-identical retention time to the non-deuterated form ensures reliable calibration, while the 9 Da mass shift permits unambiguous detection in MS assays .
Table 2: Comparative Pharmacokinetic Parameters of SRT 1460 and SRT 1460-d9
| Parameter | SRT 1460 | SRT 1460-d9 |
|---|---|---|
| (h) | 2.8 ± 0.3 | 2.7 ± 0.2 |
| (ng/mL) | 450 ± 30 | 445 ± 25 |
| AUC (ng·h/mL) | 3200 ± 180 | 3150 ± 200 |
Data derived from rodent models show negligible pharmacokinetic differences, validating SRT 1460-d9 as a robust analytical tool .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C in inert atmosphere |
| Stability | 24 months unopened |
| Handling | Use nitrile gloves; avoid inhalation |
No acute toxicity data are available, but structural analogs suggest moderate dermal irritation potential .
Comparative Analysis with Non-Deuterated SRT 1460
Metabolic Stability
Deuterium’s kinetic isotope effect marginally enhances metabolic stability, with hepatic microsomal clearance rates reduced by 12% compared to SRT 1460 . This property aids in distinguishing parent compound degradation from metabolite formation in mass spectrometry workflows.
Future Directions and Research Gaps
Expanding Isotopic Labeling Strategies
Future syntheses could incorporate or labels to enable multiplexed tracer studies. Additionally, improving deuteration efficiency via flow chemistry may reduce production costs .
In Vivo Efficacy Models
While SRT 1460-d9 has been validated in rodents, its application in non-human primate studies remains unexplored. Such data would strengthen translational models for age-related diseases.
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